N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring
Properties
IUPAC Name |
N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-16-12-6-4-5-7-14(12)20(10)9-11-8-13(18-17-11)15(21)19(2)3/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNPHFNCYXQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the condensation of 2-methylbenzimidazole with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The resulting intermediate is then subjected to methylation using dimethyl sulfate or a similar methylating agent to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their sequential reactions under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacterial strains. Its ability to inhibit bacterial cell division makes it a promising candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, this compound is being explored for its anticancer properties. Studies have shown that derivatives of benzimidazole and pyrazole exhibit significant cytotoxic activity against various cancer cell lines .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within cells. The benzimidazole moiety is known to bind to the DNA of microorganisms, disrupting their replication process. The pyrazole ring, on the other hand, interacts with various enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Benzimidazole: A fundamental structure in many bioactive molecules, known for its antimicrobial and anticancer properties.
Uniqueness: What sets N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide apart is its combined structural features of both benzimidazole and pyrazole. This dual functionality enhances its biological activity and broadens its range of applications in scientific research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
